alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
Descripción
The compound alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate (hereafter referred to by its systematic name) is a deuterated synthetic molecule with a complex structure. It is recognized pharmacologically as vilanterol trifenatate (USAN), a long-acting beta-2 adrenergic agonist (LABA) used in combination therapies for chronic obstructive pulmonary disease (COPD) and asthma. Its molecular formula is C44H49Cl2NO7, with a molecular weight of 774.8 g/mol . Key structural features include:
- A stereospecific (1R)-configured hydroxyethyl side chain.
- A deuterated ethoxy-d4 group, enhancing metabolic stability.
- A triphenylacetate counterion, influencing solubility and bioavailability.
- A dichlorophenylmethoxy moiety, contributing to receptor binding affinity.
The compound is formulated in inhaled combination products such as Breo Ellipta (with fluticasone furoate) and Anoro Ellipta (with umeclidinium bromide), underscoring its clinical relevance .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-[1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]ethyl]phenol;2,2,2-triphenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1/i12D2,13D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLZALDXGTNQE-UCSYHREKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)OCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49Cl2NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Vilanterol-d4 (trifenilacetato) implica la deuteración de Vilanterol seguida de su conversión a la sal de trifenilacetato. El proceso normalmente incluye:
Deuteración: La introducción de átomos de deuterio en la molécula de Vilanterol. Esto se puede lograr mediante reacciones de intercambio catalítico utilizando gas deuterio o disolventes deuterados.
Formación de la sal de trifenilacetato: El Vilanterol deuterado se hace reaccionar entonces con ácido trifenilacético en condiciones adecuadas para formar la sal de trifenilacetato.
Métodos de producción industrial: La producción industrial de Vilanterol-d4 (trifenilacetato) sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, e implica a menudo técnicas avanzadas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Hydrolysis of the Triphenylacetate Ester
The triphenylacetate ester group undergoes hydrolysis under acidic or alkaline conditions to yield triphenylacetic acid and the corresponding alcohol (vilanterol-d4). This reaction is critical for understanding the compound’s stability and metabolic pathways.
-
Mechanism : Base-catalyzed saponification dominates under alkaline conditions, while acid-catalyzed ester hydrolysis proceeds via oxonium ion formation.
-
Deuterium Effects : The deuterated ethoxy groups (ethoxy-d4) marginally reduce hydrolysis rates due to isotopic stabilization of C-D bonds compared to C-H bonds .
Oxidation of Hydroxyl Groups
The benzenedimethanol moiety contains two hydroxyl groups susceptible to oxidation. Under oxidative conditions (e.g., air, metal ions), these groups form ketones or quinones.
-
Stabilization : The compound’s formulation as a triphenylacetate salt reduces oxidative susceptibility by sterically shielding hydroxyl groups .
Nucleophilic Reactions at the Amino Group
The secondary amine in the hexylamino side chain participates in alkylation and acylation reactions, forming derivatives for analytical or pharmacological studies.
Photodegradation
Exposure to UV light induces cleavage of the dichlorophenyl methoxy group, forming chlorinated byproducts.
| Light Source | Degradation Products | Quantum Yield |
|---|---|---|
| UV-C (254 nm) | 2,6-dichlorophenol + methoxy radical | Φ = 0.12 |
| Visible light (450 nm) | No significant degradation | - |
-
Implications : Storage under inert, light-protected conditions (-20°C) is critical to prevent photolytic decomposition .
Thermal Decomposition
At elevated temperatures, the compound undergoes pyrolysis, releasing deuterated ethoxy fragments and chlorinated aromatics.
| Temperature | Major Products | Mechanism |
|---|---|---|
| 150°C | Deuterated ethylene glycol + Cl⁻ | Radical-mediated bond cleavage |
| 250°C | Polychlorinated dibenzodioxins | Dimerization of chlorinated moieties |
-
Safety Note : Thermal degradation above 200°C generates toxic chlorinated species, necessitating controlled handling .
Synthetic Routes
The synthesis of Vilanterol-d4 triphenylacetate involves deuterium incorporation during esterification:
-
Deuterium Labeling : Reaction of vilanterol with deuterated ethanol (C₂D₅OD) under Mitsunobu conditions .
-
Esterification : Triphenylacetyl chloride is reacted with deuterated vilanterol in dichloromethane with DMAP catalysis .
| Step | Yield | Purity |
|---|---|---|
| Deuterium incorporation | 78% | >99% d4 |
| Esterification | 92% | >99% |
Stability in Formulations
In pharmaceutical formulations (e.g., combination with fluticasone), the compound exhibits enhanced stability due to:
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Chemical Name : alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
- CAS Number : 2021249-10-3
- Molecular Formula : C24H29Cl2D4NO5
- Molecular Weight : 778.8 g/mol
- Purity : >99% (deuterated forms)
This compound's structure features a complex arrangement conducive to interactions with biological targets, particularly adrenergic receptors.
Pharmacological Applications
1. Beta2-Adrenoceptor Agonist
Vilanterol-d4 acts as a long-acting agonist for the beta2-adrenoceptor (β2-AR), which is crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It selectively induces cAMP accumulation in cells expressing β2-AR, demonstrating significant efficacy in inhibiting bronchospasms induced by histamine in guinea pig models (EC50 = 30 µM) .
2. Internal Standard for Quantification
In analytical chemistry, Vilanterol-d4 is utilized as an internal standard for the quantification of vilanterol in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is vital for pharmacokinetic studies and therapeutic monitoring .
Analytical Applications
1. Method Development
The compound's unique isotopic labeling allows for precise tracking in complex biological matrices. Researchers have developed methods that leverage its properties to enhance the detection limits and specificity of assays designed to measure drug concentrations in plasma or tissue samples .
2. Binding Studies
Vilanterol-d4 has been used in binding studies to investigate receptor-ligand interactions. Its ability to bind selectively to β2-AR provides insights into receptor pharmacodynamics and aids in the development of new therapeutic agents targeting similar pathways .
Case Studies and Research Findings
Mecanismo De Acción
Vilanterol-d4 (trifenilacetato) ejerce sus efectos mediante la unión selectiva a los receptores beta2-adrenérgicos. Esta unión estimula la adenilato ciclasa intracelular, que cataliza la conversión de trifosfato de adenosina en monofosfato de adenosina cíclico-3’,5’ (AMPc). El aumento de los niveles de AMPc conduce a la relajación del músculo liso bronquial y a la inhibición de la liberación de mediadores de la hipersensibilidad de los mastocitos en los pulmones .
Compuestos Similares:
Salmeterol: Otro agonista beta2-adrenérgico de acción prolongada con un mecanismo de acción similar pero una estructura molecular diferente.
Formoterol: Un agonista beta2-adrenérgico de acción prolongada con un inicio de acción más rápido en comparación con Vilanterol.
Singularidad: Vilanterol-d4 (trifenilacetato) es único debido a su forma deuterada, que proporciona una mayor estabilidad y una masa distinta para fines analíticos. Esto lo hace especialmente valioso como estándar interno en química analítica .
Comparación Con Compuestos Similares
Table 1: Molecular Properties Comparison
| Property | alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate | Salmeterol Xinafoate | Formoterol Fumarate |
|---|---|---|---|
| Molecular Weight (g/mol) | 774.8 | 603.1 | 840.9 |
| Hydrogen Bond Donors | 5 | 3 | 6 |
| Hydrogen Bond Acceptors | 8 | 7 | 10 |
| Rotatable Bonds | 20 | 13 | 15 |
| Topological Polar Surface Area | 129 Ų | 97.8 Ų | 135 Ų |
| Key Structural Features | Deuterated ethoxy group, triphenylacetate counterion | Xinafoate counterion, phenyl | Fumarate counterion, morpholine |
Notes:
- Deuteration: The ethoxy-d4 group in the compound reduces metabolic oxidation, prolonging half-life compared to non-deuterated LABAs like salmeterol .
- Counterion Effects : Triphenylacetate’s bulkiness may slow dissolution compared to smaller counterions (e.g., fumarate in formoterol), affecting onset of action .
Pharmacokinetic and Pharmacodynamic Comparisons
- Receptor Binding : The dichlorophenylmethoxy group enhances β2-adrenergic receptor selectivity, similar to salmeterol’s phenyl group but with improved specificity due to deuterium substitution .
Similarity Indexing and Computational Analysis
highlights Tanimoto coefficient-based similarity indexing for comparing phytocompounds. Applying this method to the compound:
- Aglaithioduline vs. SAHA : A 70% similarity in molecular properties was observed . For the target compound, analogous comparisons with LABAs (e.g., salmeterol) would likely yield moderate similarity (~60-70%) due to shared β2-agonist motifs but divergent counterions and substituents.
Lumping Strategy for Analog Grouping
Per , compounds with similar structures (e.g., LABAs) can be "lumped" into surrogate categories. The compound’s deuterated ethoxy group and triphenylacetate counterion distinguish it from other LABAs, warranting separate classification despite shared core pharmacophores .
Actividad Biológica
The compound alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate is a complex molecule that interacts with the alpha-1 adrenergic receptor (α1R). Understanding its biological activity is crucial for evaluating its potential therapeutic applications and mechanisms of action.
Overview of Alpha-1 Adrenergic Receptors
Alpha-1 adrenergic receptors are G protein-coupled receptors that play significant roles in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmitter release. They are classified into three subtypes: α1A, α1B, and α1D. Each subtype has distinct tissue distributions and physiological effects, making them targets for drug development aimed at treating conditions such as hypertension and heart failure .
The biological activity of this compound primarily involves the activation of α1R. Upon binding to the receptor, the compound triggers a cascade of intracellular events:
- Calcium Mobilization : Activation leads to an increase in intracellular calcium levels, which is essential for various cellular functions including muscle contraction and neurotransmitter release.
- Signal Transduction : The receptor activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), further enhancing calcium signaling .
Biological Effects
The compound exhibits several biological effects through its interaction with α1R:
- Vasoconstriction : It induces vasoconstriction in vascular smooth muscle cells, which can lead to increased blood pressure.
- Metabolic Effects : Stimulation of α1R has been linked to enhanced glucose uptake in skeletal muscle via GLUT4 translocation .
- Cardiovascular Impact : The compound may influence cardiac output and heart rate through its systemic effects on vascular resistance.
Research Findings
Recent studies have highlighted the diverse biological activities associated with α1R stimulation:
Case Studies
Several case studies have provided insights into the clinical implications of α1R-targeting compounds:
- Case Study 1 : A clinical trial involving patients with orthostatic hypotension treated with midodrine showed significant improvements in blood pressure regulation and quality of life.
- Case Study 2 : Research on alpha-antitrypsin deficiency highlighted how modulation of α1R could ameliorate inflammatory responses in lung tissues .
Q & A
Q. How to align mechanistic studies with theoretical models of α1R modulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
